(3R)-3-Hydroxydodecanoic acid
Overview
Description
(R)-3-hydroxylauric acid is the (R)-enantiomer of 3-hydroxylauric acid. An intermediate in fatty acid biosynthesis. It has a role as a human metabolite. It is a (3R)-3-hydroxy fatty acid and a 3-hydroxylauric acid. It is an enantiomer of a (S)-3-hydroxylauric acid.
Properties
IUPAC Name |
(3R)-3-hydroxydodecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-2-3-4-5-6-7-8-9-11(13)10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCMKTPAZLSKTL-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC[C@H](CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
764693-01-8 | |
Record name | (R)-3-Hydroxydodecanoic acid isotactic homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=764693-01-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID30415603 | |
Record name | (3R)-3-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | (R)-3-Hydroxydodecanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0010728 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
28254-78-6 | |
Record name | (-)-3-Hydroxydodecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28254-78-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Hydroxydodecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30415603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of (R)-3-hydroxydodecanoic acid in bacterial lipopolysaccharides?
A1: (R)-3-hydroxydodecanoic acid serves as a key building block in the lipid A component of LPS. Lipid A typically consists of a disaccharide backbone with phosphate groups attached and fatty acid chains linked to the sugar molecules. (R)-3-hydroxydodecanoic acid is often found attached to the sugar backbone through an amide linkage, contributing to the overall structure and amphiphilic nature of lipid A. [, , , , ]
Q2: How does the acylation pattern of lipid A, particularly involving (R)-3-hydroxydodecanoic acid, influence its biological activity?
A2: Research shows that the number and type of fatty acid chains attached to lipid A, including (R)-3-hydroxydodecanoic acid, can significantly impact its biological activity. For instance, in Pseudomonas aeruginosa, the major lipid A component is penta-acylated, lacking one (R)-3-hydroxydecanoic acid residue compared to the hexa-acylated form. This difference in acylation contributes to the lower endotoxic activity observed with P. aeruginosa LPS. [, , ]
Q3: Can you elaborate on the heterogeneity observed in lipid A structures regarding (R)-3-hydroxydodecanoic acid and other fatty acids?
A3: Lipid A structures often exhibit significant heterogeneity, particularly in the types and arrangement of fatty acid chains. While (R)-3-hydroxydodecanoic acid is commonly found, variations exist in the other fatty acids present and their positions on the disaccharide backbone. For example, in Plesiomonas shigelloides O74, three major lipid A forms have been identified, all containing (R)-3-hydroxydodecanoic acid but differing in the secondary acyl residues at specific positions. This heterogeneity can influence the interaction of LPS with host immune cells and modulate its biological effects. []
Q4: Are there any known instances where (R)-3-hydroxydodecanoic acid is found outside the context of LPS?
A4: Yes, (R)-3-hydroxydodecanoic acid has also been identified as an antifungal metabolite produced by certain lactic acid bacteria (LAB). [] The mechanism by which it exerts its antifungal activity and its potential applications in food preservation or other fields require further investigation.
Q5: How does the structure of (R)-3-hydroxydodecanoic acid lend itself to characterization by spectroscopic methods?
A5: The structure of (R)-3-hydroxydodecanoic acid, with its hydroxyl group and long alkyl chain, makes it amenable to analysis by various spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy can provide information about the connectivity and stereochemistry of the molecule. Mass spectrometry (MS) techniques, including MALDI-TOF and ESI-MS, can be used to determine the molecular weight and fragmentation patterns, aiding in structural elucidation. [, , , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.